
N-methyl-N-n-propyl-2-aminotetraline hydrochloride
Overview
Description
Preparation Methods
The synthesis of N-methyl-N-n-propyl-2-aminotetraline hydrochloride typically involves the reaction of 2-aminotetralin with N-methyl-N-propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as reaction optimization, purification, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
N-methyl-N-n-propyl-2-aminotetraline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: this compound can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.
Scientific Research Applications
N-methyl-N-n-propyl-2-aminotetraline hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
N-methyl-N-n-propyl-2-aminotetraline hydrochloride exerts its effects primarily by acting as an agonist at dopamine receptors. It binds to these receptors and activates them, leading to various downstream effects. The molecular targets include dopamine receptors D1, D2, D3, and D4, which are involved in regulating neurotransmission and various physiological processes . The activation of these receptors can influence motor control, mood, and cognitive functions .
Comparison with Similar Compounds
N-methyl-N-n-propyl-2-aminotetraline hydrochloride is unique in its structure and activity compared to other similar compounds. Some similar compounds include:
N,N-Dipropyldopamine hydrobromide: Another dopamine agonist with a different substitution pattern.
3-[2-(Dipropylamino)ethyl]phenol hydrobromide: A compound with similar dopamine receptor activity but different structural features.
6-Hydroxy-DPAT hydrobromide: A dopamine agonist with hydroxyl groups that influence its activity and pharmacokinetics.
These compounds share some pharmacological properties but differ in their chemical structures and specific receptor affinities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
N-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-3-10-15(2)14-9-8-12-6-4-5-7-13(12)11-14;/h4-7,14H,3,8-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUDBEPTVFRRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1CCC2=CC=CC=C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


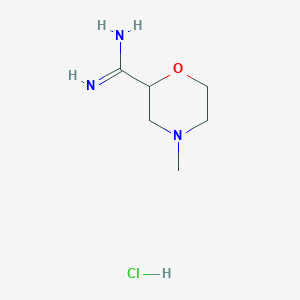
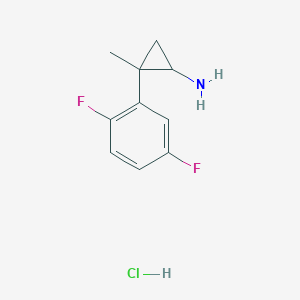
![ethyl 7a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,7aH-cyclopenta[b]pyridine-4a-carboxylate](/img/structure/B1430717.png)


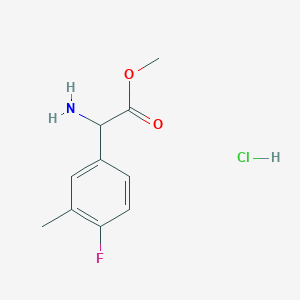
![2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde](/img/structure/B1430725.png)
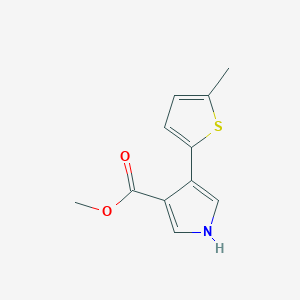
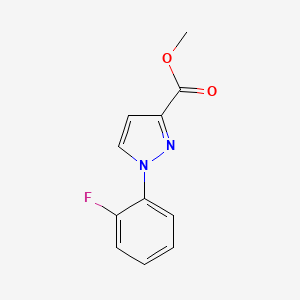
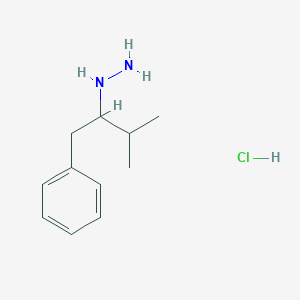
![3-[Cyclohexyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1430733.png)
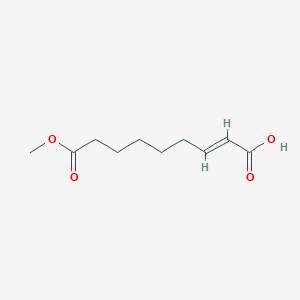
![2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B1430735.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1430736.png)
